Methyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate
Overview
Description
Methyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate is a complex organic compound that belongs to the class of indoloquinoxalines This compound is characterized by its unique structure, which includes an indole and quinoxaline moiety fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate typically involves a multi-step process. One common method is the cyclocondensation reaction, where an indole derivative reacts with a quinoxaline precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride, and a solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher yields and purity of the final product. Additionally, green chemistry principles can be applied to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield quinoxaline N-oxide derivatives, while reduction can produce various reduced indoloquinoxaline compounds .
Scientific Research Applications
Methyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Indoloquinoxalines, including this compound, have shown promising biological activities such as anticancer, antimicrobial, and antiviral properties.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of methyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole moiety and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Quinoxaline derivatives: These compounds contain the quinoxaline moiety and are known for their diverse pharmacological activities, including antiviral and antibacterial properties.
Indoloquinoxaline derivatives:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-11-6-5-7-12-16-18(21(17(11)12)10-15(22)23-2)20-14-9-4-3-8-13(14)19-16/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVXEQCCULLUOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331419 | |
Record name | methyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648076 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
578751-09-4 | |
Record name | methyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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